molecular formula C18H17N5O B11284670 2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

Cat. No.: B11284670
M. Wt: 319.4 g/mol
InChI Key: ZCPZFSPUWIWRBV-UHFFFAOYSA-N
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Description

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline . The dichloroquinoxaline is further reacted with 1-ethyl-1,2,4-triazole to form the triazoloquinoxaline core. Finally, the amino group is introduced through nucleophilic substitution, and the phenol group is added via electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and receptors, inhibiting their activity and affecting cellular pathways . The compound has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL
  • 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL
  • 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL

Uniqueness

The uniqueness of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL lies in its specific structure, which allows it to interact with a wide range of biological targets.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol

InChI

InChI=1S/C18H17N5O/c1-3-16-21-22-18-17(20-13-10-11(2)8-9-15(13)24)19-12-6-4-5-7-14(12)23(16)18/h4-10,24H,3H2,1-2H3,(H,19,20)

InChI Key

ZCPZFSPUWIWRBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)O

Origin of Product

United States

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